(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Overview
Description
(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, particularly using TFA, are employed to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of the free amino acid after Boc removal.
Scientific Research Applications
(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with various molecular targets. The Boc group provides stability and prevents unwanted side reactions during peptide synthesis. Upon removal of the Boc group, the free amino acid can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid
- (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Uniqueness
(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides both stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,10H2,1-4H3,(H,11,14)(H,12,13)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJQLKKIYQLSFD-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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